3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline ring, a pyrrolidine ring, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the quinazoline derivative, which is then reacted with a sulfanyl reagent to introduce the sulfanyl group. The final step involves the formation of the pyrrolidine-2,5-dione ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
- 3-Chloro-1-aryl pyrrolidine-2,5-diones
Uniqueness
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of structural features, including the quinazoline ring, sulfanyl linkage, and pyrrolidine-2,5-dione ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C25H18ClN3O2S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H18ClN3O2S/c1-15-7-10-18(11-8-15)29-22(30)14-21(24(29)31)32-25-27-20-12-9-17(26)13-19(20)23(28-25)16-5-3-2-4-6-16/h2-13,21H,14H2,1H3 |
InChI Key |
XWFVFBZLUGWSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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